molecular formula C11H9N3O B15355717 Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate

Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate

Cat. No.: B15355717
M. Wt: 199.21 g/mol
InChI Key: YJMODOHQZKIZJB-UHFFFAOYSA-N
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Description

Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their fused bicyclic structure, which makes them valuable in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions, oxidative coupling, or multicomponent reactions. The ethynyl group is then introduced through further functionalization steps, often involving palladium-catalyzed cross-coupling reactions[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing these synthetic routes for higher yields and purity. Continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate can undergo various chemical reactions, including:

  • Oxidation: Converting the ethynyl group to an aldehyde or carboxylic acid.

  • Reduction: Reducing the imidazo[1,2-a]pyridine core to simpler derivatives.

  • Substitution: Replacing hydrogen atoms on the pyridine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboxylate.

  • Reduction: Methyl 3-ethynylimidazo[1,2-a]pyridine-6-amine.

  • Substitution: Various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Ethynyl-substituted heterocycles

  • Pyridine-based carboximidates

Uniqueness: Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate stands out due to its specific structural features, such as the presence of both the ethynyl group and the carboximidate moiety

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate

InChI

InChI=1S/C11H9N3O/c1-3-9-6-13-10-5-4-8(7-14(9)10)11(12)15-2/h1,4-7,12H,2H3

InChI Key

YJMODOHQZKIZJB-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CN2C(=NC=C2C#C)C=C1

Origin of Product

United States

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